Product packaging for 4-ethoxybutanal(Cat. No.:CAS No. 21744-96-7)

4-ethoxybutanal

Cat. No.: B6236600
CAS No.: 21744-96-7
M. Wt: 116.16 g/mol
InChI Key: IXLCDEUKPJOZMJ-UHFFFAOYSA-N
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Description

4-Ethoxybutanal is a versatile ether-aldehyde building block valuable in organic synthesis and medicinal chemistry research. Its molecular structure, featuring a terminal aldehyde and an ethoxy moiety, makes it a useful precursor for synthesizing more complex heterocyclic compounds and for exploring structure-activity relationships. Researchers utilize this compound in the development of novel chemical entities, where it can serve as an intermediate in the formation of various functional groups. As a reagent, it is instrumental in creating targeted libraries for drug discovery and in material science applications. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use. All technical information and supporting data are available upon request.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

21744-96-7

Molecular Formula

C6H12O2

Molecular Weight

116.16 g/mol

IUPAC Name

4-ethoxybutanal

InChI

InChI=1S/C6H12O2/c1-2-8-6-4-3-5-7/h5H,2-4,6H2,1H3

InChI Key

IXLCDEUKPJOZMJ-UHFFFAOYSA-N

Canonical SMILES

CCOCCCC=O

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Ethoxybutanal

Chemo- and Regioselective Synthesis Routes

Achieving high levels of chemo- and regioselectivity is paramount in the synthesis of polyfunctional molecules like 4-ethoxybutanal to avoid the formation of undesired byproducts and simplify purification processes. rsc.orgnih.gov

Catalytic Hydrogenation and Oxidation Pathways

Catalytic hydrogenation is a fundamental process in organic synthesis that can be applied to the formation of aldehydes. libretexts.org For instance, the selective hydrogenation of a suitable carboxylic acid derivative, such as an acyl halide or ester, could theoretically yield this compound. However, controlling the reduction to the aldehyde stage without further reduction to the corresponding alcohol, 4-ethoxybutanol, presents a significant challenge. This often requires carefully chosen catalysts, such as poisoned palladium catalysts (e.g., Lindlar's catalyst) or the use of specific reducing agents under controlled conditions.

Alternatively, the partial oxidation of 4-ethoxy-1-butanol could provide a direct route to this compound. This transformation requires mild oxidizing agents that are selective for the conversion of primary alcohols to aldehydes without over-oxidation to the carboxylic acid. Common reagents for this purpose include pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or Swern and Dess-Martin periodinane oxidations. The choice of oxidant and reaction conditions is crucial to maximize the yield of the desired aldehyde.

Another relevant pathway involves the catalytic hydrogenation of γ-butyrolactone. google.com While often leading to 1,4-butanediol (B3395766), specific catalytic systems and conditions can favor the formation of the lactol, which is in equilibrium with the corresponding hydroxy aldehyde. Subsequent etherification of the hydroxyl group would be necessary to arrive at this compound.

PathwayStarting MaterialKey TransformationPotential Challenges
Catalytic Hydrogenation4-Ethoxybutanoyl chloridePartial reductionOver-reduction to 4-ethoxy-1-butanol
Catalytic Oxidation4-Ethoxy-1-butanolSelective oxidationOver-oxidation to 4-ethoxybutanoic acid
Hydrogenation/Etherificationγ-ButyrolactonePartial hydrogenationControl of reduction and subsequent etherification

Carbon-Carbon Bond Formation Strategies (e.g., Hydroformylation, Grignard Additions)

Hydroformylation , also known as the oxo process, is a powerful industrial method for synthesizing aldehydes from alkenes by adding a formyl group and a hydrogen atom across a carbon-carbon double bond. mt.comwikipedia.org The hydroformylation of ethyl vinyl ether using synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a transition metal catalyst, typically based on rhodium or cobalt, could theoretically produce this compound. mt.comwikipedia.org A key challenge in hydroformylation is controlling the regioselectivity to favor the desired linear aldehyde over the branched isomer. mt.com The choice of ligands on the metal catalyst plays a crucial role in directing the reaction towards the linear product. researchgate.net

Grignard additions offer another classic approach to carbon-carbon bond formation. libretexts.org A potential, albeit multi-step, synthesis could involve the reaction of a Grignard reagent, such as ethylmagnesium bromide, with a protected 3-halopropanal derivative. For example, the reaction with acrolein followed by etherification of the resulting alcohol and subsequent functional group manipulations could lead to this compound. A more direct, though challenging, approach might involve the reaction of a suitable Grignard reagent with a protected form of 3-formylpropanoate, followed by reduction and deprotection steps. The reactivity of Grignard reagents necessitates the use of protecting groups for the aldehyde functionality to prevent undesired side reactions. libretexts.orgaroonchande.com

MethodSubstrateReagentsKey Aspect
HydroformylationEthyl vinyl etherCO, H₂, Rh/Co catalystAchieving high regioselectivity for the linear aldehyde. mt.com
Grignard AdditionProtected 3-halopropanalEthylmagnesium bromideRequires protection of the aldehyde group. aroonchande.com

Etherification and Alkylation Reactions in Aldehyde Synthesis

The synthesis of this compound can also be envisioned through the etherification of a precursor containing a hydroxyl group at the 4-position. For instance, the Williamson ether synthesis, involving the reaction of the sodium salt of 4-hydroxybutanal with ethyl iodide, could be a direct route. However, the presence of the reactive aldehyde group can lead to side reactions under the basic conditions typically employed. Therefore, protection of the aldehyde, for example as an acetal, would likely be necessary prior to the etherification step, followed by deprotection.

Alkylation of a suitable enolate or enamine derivative could also be employed. For example, the reaction of the enolate of a protected acetaldehyde (B116499) equivalent with a 2-ethoxyethyl halide could form the required carbon-carbon bond. Subsequent deprotection would then yield this compound. The success of this approach hinges on the efficient and regioselective formation of the enolate and the subsequent alkylation step.

Green Chemistry Approaches in this compound Production

The principles of green chemistry aim to design chemical processes that are environmentally benign, reducing waste and the use of hazardous substances. instituteofsustainabilitystudies.comacs.org

Solvent-Free and Aqueous Media Syntheses

Conducting reactions in water or without a solvent offers significant environmental benefits by reducing volatile organic compound (VOC) emissions. instituteofsustainabilitystudies.comjocpr.com While specific examples for this compound are not prevalent in the literature, general methodologies for aldehyde synthesis under these conditions are being explored. For instance, some catalytic oxidations of alcohols to aldehydes can be performed in aqueous media using water-soluble catalysts. sci-hub.se Similarly, certain carbon-carbon bond-forming reactions, such as aldol-type condensations, have been successfully carried out in water. nih.gov The development of water-tolerant catalysts and reaction conditions is an active area of research that could be applied to the synthesis of this compound. cdnsciencepub.comacs.org Solvent-free reactions, often facilitated by microwave irradiation or grinding techniques, also represent a greener alternative to traditional solvent-based syntheses. jocpr.comrsc.org

Biocatalytic Transformations for Alkoxy Aldehyde Synthesis

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers a highly selective and environmentally friendly approach to synthesis. nih.govuni-greifswald.de Enzymes operate under mild conditions of temperature and pH, often in aqueous media, and can exhibit exquisite chemo-, regio-, and stereoselectivity. rsc.org

For the synthesis of alkoxy aldehydes like this compound, several biocatalytic strategies could be envisioned. For example, alcohol dehydrogenases (ADHs) could be used for the selective oxidation of 4-ethoxy-1-butanol to the corresponding aldehyde. nih.gov The challenge lies in finding or engineering an ADH with high activity and stability for this specific substrate.

Another promising avenue is the use of enzymes for carbon-carbon bond formation. nih.gov For instance, aldolases can catalyze the formation of carbon-carbon bonds with high stereocontrol. acs.org A potential biocatalytic route could involve the enzymatic aldol (B89426) addition of a two-carbon donor to a two-carbon acceptor containing the ethoxy group, or vice versa. The discovery and engineering of enzymes with the desired substrate scope and catalytic efficiency are key to realizing such biocatalytic syntheses. rsc.orgnih.gov

Green ApproachMethodologyPotential Application to this compound SynthesisBenefits
Solvent-Free/AqueousPerforming reactions in water or without solvent. jocpr.comOxidation of 4-ethoxy-1-butanol using a water-soluble catalyst.Reduced VOC emissions, simplified workup. instituteofsustainabilitystudies.com
BiocatalysisUsing enzymes or whole cells as catalysts. nih.govSelective oxidation of 4-ethoxy-1-butanol with an alcohol dehydrogenase.High selectivity, mild reaction conditions, reduced waste. uni-greifswald.de

Chemical Reactivity and Mechanistic Investigations of 4 Ethoxybutanal

Nucleophilic and Electrophilic Reactivity Profiles

The reactivity of 4-ethoxybutanal is characterized by the presence of an aldehyde functional group and an ether linkage. The aldehyde group, with its electrophilic carbonyl carbon, is the primary site for nucleophilic attack. The adjacent alpha-hydrogens are acidic and can be removed by a base to form a nucleophilic enolate. The ethoxy group can influence the reactivity of the aldehyde through inductive effects.

Aldol (B89426) Condensation:

Aldol reactions involve the nucleophilic addition of an enolate to a carbonyl compound. nrochemistry.comnumberanalytics.comwikipedia.orgmasterorganicchemistry.com In the case of this compound, it can act as both the enolate precursor (nucleophile) and the carbonyl electrophile in a self-condensation reaction. This occurs under basic or acidic conditions. nrochemistry.com In a base-catalyzed reaction, a base abstracts an alpha-hydrogen from one molecule of this compound to form a resonance-stabilized enolate. wikipedia.org This enolate then attacks the electrophilic carbonyl carbon of a second molecule of this compound. pressbooks.pub Subsequent protonation yields a β-hydroxy aldehyde, which can then undergo dehydration, often with heating, to form an α,β-unsaturated aldehyde. libretexts.org

In mixed aldol condensations, this compound can react with another carbonyl compound. organicchemistrytutor.comlibretexts.org For the reaction to be synthetically useful and avoid a complex mixture of products, one of the carbonyl compounds should not have α-hydrogens, making it unable to form an enolate and thus acting only as the electrophile. organicchemistrytutor.comlibretexts.org Aldehydes are generally more reactive electrophiles than ketones. libretexts.org

Knoevenagel Condensation:

The Knoevenagel condensation is a modification of the aldol condensation where the nucleophile is a compound with an active methylene (B1212753) group (a CH2 group flanked by two electron-withdrawing groups). wikipedia.orgsigmaaldrich.com In this reaction, this compound would serve as the carbonyl electrophile. The reaction is typically catalyzed by a weak base, such as an amine. wikipedia.org The active methylene compound is deprotonated by the base to form a carbanion, which then attacks the carbonyl carbon of this compound. wordpress.com The resulting intermediate undergoes dehydration to yield a stable α,β-unsaturated product. wikipedia.orgsigmaaldrich.com The use of a mild base is crucial to prevent the self-condensation of the aldehyde. wikipedia.org Studies have shown that these condensations can be carried out in greener solvents like ionic liquids. scielo.brasianpubs.org

Table 1: Aldol Condensation of this compound
Reactant 1 (Enolate Source) Reactant 2 (Electrophile) Conditions Major Product
This compoundThis compoundBase (e.g., NaOH) or Acid (e.g., H+)2-ethyl-3-hydroxy-6-ethoxyhexanal
This compoundFormaldehyde (no α-H)Base3-hydroxy-2-(ethoxymethyl)propanal
AcetoneThis compoundBase6-ethoxy-4-hydroxy-4-methyl-2-pentanone

Selective Reductions:

The aldehyde group of this compound can be selectively reduced to a primary alcohol, 4-ethoxybutan-1-ol, using mild reducing agents. solubilityofthings.com Sodium borohydride (B1222165) (NaBH4) is a common reagent for this transformation, as it is selective for aldehydes and ketones and will not reduce the ether functionality. The reaction is typically carried out in an alcoholic solvent. The reduction of a cyclic hemiacetal form with NaBH4 can lead to an acyclic alcohol. masterorganicchemistry.com

Selective Oxidations:

The aldehyde group can be oxidized to a carboxylic acid, 4-ethoxybutanoic acid. Common oxidizing agents for this purpose include potassium permanganate (B83412) (KMnO4), chromic acid (H2CrO4), and Tollens' reagent ([Ag(NH3)2]+). Selective oxidation is crucial to avoid cleavage of the ether linkage. The use of specific reagents can target the aldehyde. For instance, some research has focused on the selective oxidation of allylic methyl groups to α,β-unsaturated aldehydes using reagents like selenium dioxide. rsc.org Metal catalysts in combination with peroxides like hydrogen peroxide or t-butyl hydroperoxide are also used for selective oxidations of various substrates. frontiersin.org

Table 2: Selective Redox Reactions of this compound
Reaction Type Reagent Product
Selective ReductionSodium borohydride (NaBH4)4-Ethoxybutan-1-ol
Selective OxidationTollens' Reagent ([Ag(NH3)2]+)4-Ethoxybutanoic acid
Selective OxidationChromic Acid (H2CrO4)4-Ethoxybutanoic acid

In the presence of an alcohol and an acid catalyst, this compound can reversibly form a hemiacetal. libretexts.org The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of the alcohol on the carbonyl carbon. libretexts.orgorganicchemexplained.com Deprotonation of the resulting intermediate yields the hemiacetal. libretexts.org Hemiacetals are often unstable and exist in equilibrium with the starting aldehyde and alcohol. openochem.org

With the addition of a second equivalent of alcohol and removal of water, the hemiacetal can be converted to a stable acetal. libretexts.org The hemiacetal's hydroxyl group is protonated, and water is eliminated to form a resonance-stabilized carbocation. masterorganicchemistry.com A second alcohol molecule then attacks this carbocation, and subsequent deprotonation gives the acetal. masterorganicchemistry.com The formation of acetals is a reversible process, and they can be hydrolyzed back to the aldehyde and alcohol in the presence of aqueous acid. masterorganicchemistry.comopenochem.org Intramolecular hemiacetal formation can occur if a hydroxyl group is present in the same molecule, leading to a cyclic hemiacetal. libretexts.orgwikipedia.org

Pericyclic Reactions and Rearrangement Studies

Pericyclic Reactions:

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. msu.eduegyankosh.ac.inwomengovtcollegevisakha.ac.in These reactions are classified into several types, including cycloadditions, electrocyclic reactions, and sigmatropic rearrangements. msu.edu The stereochemical outcome of these reactions is often dictated by the symmetry of the molecular orbitals involved, as described by the Woodward-Hoffmann rules. libretexts.orgalchemyst.co.uk While specific studies on this compound undergoing pericyclic reactions are not extensively documented in the provided results, its unsaturated derivatives formed from condensation reactions could potentially participate in such transformations. For example, an α,β-unsaturated aldehyde derived from an aldol condensation could act as a dienophile in a Diels-Alder reaction, a type of [4+2] cycloaddition. egyankosh.ac.in

Rearrangement Studies:

Chemical rearrangements involve the migration of an atom or group within a molecule. Some studies have noted that this compound can be an intermediate in reactions involving rearrangements. sci-hub.se While specific rearrangement studies focusing solely on this compound were not found, related compounds and functional groups undergo well-known rearrangements. For instance, under certain conditions, aldehydes can undergo rearrangements, although these are less common than for other functional groups. The provided search results touch on gene rearrangement studies in a biological context, which is distinct from the chemical rearrangements of this compound. nih.govnih.govyale.edu

Role as an Intermediate in Multi-Step Organic Transformations

This compound serves as a valuable intermediate in multi-step organic synthesis due to its bifunctional nature. solubilityofthings.comleah4sci.comlibretexts.org The aldehyde group can be transformed into a variety of other functional groups, and the ethoxy group provides a stable ether linkage.

For example, the aldol condensation of this compound can be the first step in the synthesis of more complex molecules. pressbooks.pub The resulting β-hydroxy aldehyde or α,β-unsaturated aldehyde can undergo further reactions. libretexts.org The ability to selectively reduce or oxidize the aldehyde group also adds to its synthetic utility. savemyexams.com Its role as an intermediate is crucial in building carbon skeletons and introducing specific functionalities into a target molecule. leah4sci.comlibretexts.orgyoutube.com The synthesis of complex organic molecules often involves a series of reactions where the product of one step becomes the starting material for the next. libretexts.org

Mechanistic Elucidation of Key Reaction Pathways

Understanding the mechanisms of reactions involving this compound is key to controlling reaction outcomes and developing new synthetic methods. rsc.orgrsc.org The mechanisms of its primary reactions are well-established in organic chemistry.

Aldol Condensation: The mechanism involves the formation of an enolate followed by nucleophilic addition to a carbonyl group. nrochemistry.comwikipedia.org

Knoevenagel Condensation: This proceeds via the formation of a carbanion from an active methylene compound, which then acts as a nucleophile. wikipedia.orgwordpress.com

Acetal/Hemiacetal Formation: The mechanism is a series of protonation, nucleophilic attack, and deprotonation steps. libretexts.orgorganicchemexplained.com

Redox Reactions: The mechanisms depend on the specific reagent used but generally involve the transfer of hydride ions (for reduction) or the formation of an intermediate that facilitates oxygen transfer (for oxidation).

Modern techniques, including kinetic studies and computational modeling, are used to gain deeper insights into reaction mechanisms. rsc.orgresearchgate.netchemrxiv.orgfindaphd.com These studies can help to identify reaction intermediates, transition states, and the factors that control selectivity. rsc.orgresearchgate.net For instance, kinetic analysis can help to determine the rate-determining step of a reaction and how the concentrations of reactants and catalysts affect the reaction rate. rsc.org

Applications of 4 Ethoxybutanal in Advanced Chemical Synthesis

Precursor in Heterocyclic Compound Synthesis

The reactivity of the aldehyde group, combined with the influence of the ethoxy moiety, makes 4-ethoxybutanal a candidate for the synthesis of a range of heterocyclic systems.

Furan (B31954) and Pyran Derivatives

While direct, named reactions employing this compound for the synthesis of furans and pyrans are not extensively documented, its structural motifs are relevant to established synthetic strategies. For instance, the carbon skeleton of this compound is amenable to transformations that could lead to 1,4-dicarbonyl compounds, which are key precursors in the Paal-Knorr furan synthesis. rsc.orgnih.govresearchgate.netwikipedia.orgorganic-chemistry.org This reaction involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound to form the furan ring. rsc.orgnih.govresearchgate.netwikipedia.orgorganic-chemistry.org Similarly, the Feist-Benary furan synthesis utilizes α-halo ketones and β-dicarbonyl compounds, and while not a direct application, the functional groups of this compound could be chemically modified to participate in such reaction pathways. tandfonline.comnih.govmdpi.com

In the realm of pyran synthesis, multi-component reactions are a common strategy, often involving an aldehyde, a 1,3-dicarbonyl compound, and a source of active methylene (B1212753). nih.govgrowingscience.com The aldehyde functionality of this compound could theoretically participate in these reactions to generate substituted pyran derivatives. The synthesis of 4H-pyran derivatives, for example, is a significant area of research due to their presence in various natural and synthetic products. carrementbelle.com

Nitrogen-Containing Heterocycles

The aldehyde group in this compound is a key functional group for the construction of nitrogen-containing heterocycles. Various synthetic methodologies can be envisioned where this compound could serve as the aldehyde component. For example, the Hantzsch pyridine (B92270) synthesis is a multi-component reaction that combines an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor like ammonia. smolecule.comresearchgate.netacs.org The Pictet-Spengler reaction, another important transformation, involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure to form tetrahydroisoquinoline or tetrahydro-β-carboline derivatives. mdpi.comnih.govarkema.comgoogle.comd-nb.info The Pinner reaction, which involves the reaction of a nitrile with an alcohol, can lead to the formation of imino esters, which are precursors to various nitrogen-containing heterocycles. growingscience.comorganic-chemistry.orgasianpubs.orgorganic-chemistry.orgacs.org

Building Block for Complex Natural Product Analogs

The synthesis of natural product analogs often relies on the use of versatile building blocks that can be elaborated into more complex structures. While specific examples detailing the use of this compound in the total synthesis of natural product analogs are not prominent in the literature, its structure contains functionalities that are valuable in synthetic organic chemistry. The use of acetals, which can be derived from aldehydes like this compound, is a common strategy for protecting carbonyl groups during multi-step syntheses of natural products. wikipedia.orgmdpi.comnih.govresearchgate.net

Intermediate in Polymer and Material Precursor Development

The polymerization of aldehydes can lead to the formation of polyacetals, a class of polymers with a repeating ether linkage in their backbone. researchgate.nettandfonline.comdigitellinc.comcmu.edu Aliphatic aldehydes, in particular, can be polymerized under specific conditions, often at low temperatures with cationic or anionic initiators. tandfonline.com The resulting polymers are often thermally unstable and may require end-capping. tandfonline.com The presence of the ethoxy group in this compound could influence the polymerization process and the properties of the resulting polymer.

Furthermore, this compound can be considered a precursor to 1,4-butanediol (B3395766) derivatives. 1,4-butanediol is an important industrial chemical used in the production of polymers such as polybutylene terephthalate (B1205515) (PBT) and polyurethanes. researchgate.netgoogle.comrsc.orgnih.gov

Role in the Synthesis of Fine Chemicals and Intermediates

Fine chemicals are pure, single substances that are produced in limited quantities and are used as intermediates in various industries, including agrochemicals and fragrances. This compound, with its aldehyde and ether functionalities, has the potential to be a precursor for a variety of fine chemicals.

In the fragrance industry, aldehydes are a well-known class of compounds that contribute to a wide range of scents. carrementbelle.comgoogle.comd-nb.infoencyclopedia.pub The synthesis of fragrance molecules often involves the precise manipulation of functional groups, and a molecule like this compound could be a starting point for creating new odorants.

In the agrochemical sector, the synthesis of active ingredients often involves the use of specialized intermediates. arkema.comgugupharm.comnih.govsemanticscholar.org The heterocyclic structures mentioned previously, which can potentially be synthesized from this compound, are common motifs in many pesticides. Furthermore, the synthesis of insect pheromones, which are used for pest management, often involves multi-step organic synthesis where a bifunctional molecule like this compound could serve as a key intermediate. nih.govasianpubs.orgnih.govresearchgate.netrsc.org

Contributions to Novel Reaction Methodologies

The development of new synthetic methods is a cornerstone of organic chemistry. Often, simple and readily available molecules are used as model substrates to test and optimize new catalytic systems or reaction conditions. While there is no extensive body of work showcasing this compound in this role, its bifunctional nature makes it an interesting candidate for exploring new catalytic transformations. For example, the field of organocatalysis, which utilizes small organic molecules as catalysts, has seen rapid growth. semanticscholar.orgnih.gov Aldehydes are common substrates in organocatalytic reactions, and the presence of the ether linkage in this compound could provide insights into the selectivity and efficiency of new catalytic systems. nih.govnih.gov

Sophisticated Spectroscopic and Chromatographic Characterization Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 2D NMR, variable temperature NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 4-ethoxybutanal. numberanalytics.com Advanced NMR methods, including two-dimensional (2D) NMR and variable temperature (VT) NMR, offer deeper insights into the molecular architecture and dynamic processes. numberanalytics.comox.ac.uk

One-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of hydrogen and carbon atoms, respectively. numberanalytics.com For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aldehyde proton, the protons on the carbon adjacent to the ether oxygen, the methylene (B1212753) groups of the butyl chain, and the ethyl group protons. Similarly, the ¹³C NMR spectrum would display unique resonances for the carbonyl carbon, the carbons involved in the ether linkage, and the alkyl chain carbons. numberanalytics.com

To unambiguously assign these signals and confirm the connectivity between atoms, 2D NMR experiments are employed. huji.ac.ilucl.ac.uk

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. numberanalytics.comucl.ac.uk For this compound, COSY would show correlations between the protons of the ethyl group and the adjacent methylene protons, as well as between the methylene protons along the butanal chain.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). numberanalytics.com It is invaluable for assigning the ¹³C signals based on the more easily interpreted ¹H spectrum.

Variable Temperature (VT) NMR can be utilized to study conformational dynamics or to sharpen peaks that may be broadened due to chemical exchange processes at room temperature. ox.ac.ukuwo.canorthwestern.edu By acquiring spectra at different temperatures, it is possible to investigate phenomena such as the rotation around single bonds, which might be restricted at lower temperatures. ox.ac.uk

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1 (CHO)9.7-9.8t~1.5-2.0
H-2 (CH₂)2.4-2.6m
H-3 (CH₂)1.8-2.0m
H-4 (CH₂O)3.4-3.6t~6.0-6.5
OCH₂CH₃3.4-3.5q~7.0
OCH₂CH₃1.1-1.2t~7.0

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1 (CHO)202-203
C-2 (CH₂)42-44
C-3 (CH₂)25-27
C-4 (CH₂O)69-71
OCH₂CH₃65-67
OCH₂CH₃14-16

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis (e.g., HRMS, tandem MS)

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. libretexts.org

High-Resolution Mass Spectrometry (HRMS) is capable of measuring m/z values with very high accuracy (typically to four decimal places or better). libretexts.orgmsu.edu This precision allows for the unambiguous determination of the molecular formula of this compound by distinguishing it from other compounds that may have the same nominal mass. libretexts.org For a molecule with the formula C₆H₁₂O₂, the exact mass can be calculated and compared to the experimental value obtained from HRMS.

Tandem Mass Spectrometry (MS/MS or MS²) involves multiple stages of mass analysis to elucidate the structure of a compound. nationalmaglab.orgwikipedia.org In a typical MS/MS experiment, the molecular ion of this compound (the precursor ion) is selected in the first mass analyzer, subjected to fragmentation (e.g., through collision-induced dissociation), and the resulting fragment ions (product ions) are analyzed in a second mass analyzer. nationalmaglab.org The fragmentation pattern provides a "fingerprint" of the molecule, revealing information about its structural components. researchgate.net

Expected fragmentation pathways for this compound would include:

Cleavage of the C-C bonds in the butyl chain.

Loss of the ethoxy group.

α-cleavage adjacent to the carbonyl group.

McLafferty rearrangement, if sterically feasible.

The analysis of these fragments helps to piece together the structure of the original molecule, confirming the presence of the ethoxy group and the four-carbon aldehyde chain. researchgate.net Techniques like Quadrupole Time-of-Flight (Q-TOF) MS combine a quadrupole analyzer with a time-of-flight analyzer, offering both precursor ion selection and high-resolution analysis of product ions. nationalmaglab.org

Table 3: Expected HRMS Data and Major Fragments for this compound

IonFormulaCalculated Exact MassDescription
[M]⁺C₆H₁₂O₂116.0837Molecular Ion
[M-C₂H₅O]⁺C₄H₇O71.0497Loss of ethoxy radical
[M-C₂H₄]⁺C₄H₈O₂88.0524Loss of ethene via McLafferty rearrangement
[C₂H₅O]⁺C₂H₅O45.0340Ethoxy cation
[CHO]⁺CHO29.0028Formyl cation

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. mlsu.ac.in

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. vscht.cz Different types of bonds vibrate at characteristic frequencies, resulting in a unique spectrum that acts as a molecular fingerprint. specac.com For this compound, the key diagnostic absorption bands would be:

A strong, sharp peak around 1720-1740 cm⁻¹ corresponding to the C=O stretching vibration of the aldehyde functional group. utdallas.edu

A medium intensity peak or doublet around 2720 cm⁻¹ and 2820 cm⁻¹ due to the C-H stretch of the aldehyde proton (Fermi resonance). youtube.com

A strong, broad band in the region of 1050-1150 cm⁻¹ associated with the C-O stretching vibration of the ether linkage. specac.com

C-H stretching vibrations for the sp³ hybridized carbons of the alkyl chains in the 2850-3000 cm⁻¹ region. vscht.cz

Raman Spectroscopy , which relies on the inelastic scattering of monochromatic light, provides complementary information. While strong in IR, the C=O stretch is typically weaker in Raman spectra. Conversely, C-C backbone stretches and other less polar bonds may show stronger signals in Raman spectroscopy. The combination of both IR and Raman spectra provides a more complete picture of the vibrational modes of this compound.

Table 4: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
Aldehyde (C=O)Stretch1720 - 1740Strong
Aldehyde (C-H)Stretch2720 and 2820Medium
Ether (C-O-C)Stretch1050 - 1150Strong
Alkyl (C-H)Stretch2850 - 3000Strong
Alkyl (C-H)Bend1375 - 1470Medium

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurity Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. medistri.com It is an ideal method for assessing the purity of volatile compounds like this compound and for identifying any volatile impurities. medistri.comfda.gov

In a GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a long, thin column. medistri.com The components of the sample are separated based on their boiling points and interactions with the stationary phase coating the inside of the column. medistri.com As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented, and a mass spectrum is generated. newdirectionsaromatics.com

For this compound, a GC-MS analysis would provide:

Purity Assessment: A pure sample of this compound would ideally show a single major peak in the gas chromatogram at a specific retention time. The area of this peak relative to the total area of all peaks can be used to estimate the purity of the sample.

Impurity Identification: Any volatile impurities present in the sample will be separated from the main component and will appear as separate peaks in the chromatogram. nih.gov The mass spectrum of each impurity peak can be compared to spectral libraries (like the NIST library) to identify its chemical structure. nih.gov Potential impurities could include starting materials from its synthesis, side-products, or degradation products.

The choice of the GC column and the temperature program are critical parameters that need to be optimized for the effective separation of this compound from potential impurities. turkjps.org

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Separation

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique used for the analysis and purification of compounds in a liquid mobile phase. knauer.net While GC-MS is well-suited for volatile compounds, HPLC is versatile and can be adapted for a wide range of analytes, including those that are less volatile or thermally labile. libretexts.org

For the quantitative analysis of this compound, an HPLC method would be developed. This involves selecting an appropriate stationary phase (column) and mobile phase to achieve good separation of the analyte from any non-volatile impurities. shodex.com

Reversed-Phase HPLC: This is the most common mode of HPLC, where a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). shodex.com this compound, being a moderately polar compound, would be well-suited for this type of separation.

Detection: A UV detector is commonly used in HPLC. The aldehyde chromophore in this compound would allow for detection at a specific wavelength (typically around 210 nm or higher depending on the n-π* transition).

By running a series of standards of known concentration, a calibration curve can be constructed, allowing for the precise quantification of this compound in a sample. libretexts.org HPLC is also valuable for monitoring the progress of reactions that produce this compound or for quality control in a manufacturing setting.

X-ray Crystallography of Derivatives for Absolute Configuration Determination

This compound itself is a liquid at room temperature and therefore cannot be directly analyzed by single-crystal X-ray diffraction. However, if this compound were chiral (e.g., if a substituent were present on the butyl chain creating a stereocenter), determining its absolute configuration would be crucial. X-ray crystallography is considered the definitive method for determining the absolute configuration of chiral molecules. encyclopedia.pubresearchgate.netnih.gov

To apply this technique to a liquid compound, it must first be converted into a suitable crystalline derivative. encyclopedia.pub This can be achieved by reacting this compound with a chiral derivatizing agent or by forming a solid derivative that incorporates a heavy atom.

Derivatization: The aldehyde group of this compound could be reacted with a chiral hydrazine (B178648) or amine to form a solid, crystalline hydrazone or imine. If the absolute configuration of the chiral derivatizing agent is known, the configuration of the stereocenter in the this compound moiety can be determined from the crystal structure of the derivative.

Heavy Atom Method: The introduction of a heavy atom (e.g., bromine or iodine) into the molecule enhances the anomalous scattering effect, which is the basis for determining the absolute configuration. mit.edu A suitable crystalline derivative containing a heavy atom would allow for the unambiguous assignment of the stereochemistry.

Once a suitable single crystal of the derivative is obtained and analyzed by X-ray diffraction, the resulting electron density map reveals the precise three-dimensional arrangement of all atoms in the molecule, thereby establishing its absolute configuration. encyclopedia.pub The Flack parameter is a value calculated during the crystallographic refinement that indicates the correctness of the assigned absolute structure. chem-soc.si

Theoretical and Computational Studies of 4 Ethoxybutanal

Quantum Chemical Calculations on Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-ethoxybutanal at the molecular level. These computational methods provide insights into the molecule's three-dimensional structure, stability, and electronic characteristics, which are crucial for interpreting its reactivity and spectroscopic behavior.

Density Functional Theory (DFT) Studies on Conformation and Energy Minima

Density Functional Theory (DFT) has become a principal tool for investigating the conformational landscape of organic molecules like this compound. By calculating the electron density to determine the energy of a system, DFT methods can efficiently locate stable conformations (energy minima) and the transition states that connect them.

For molecules with flexible chains, such as this compound, multiple conformations can exist due to rotation around single bonds. DFT calculations, often using functionals like B3LYP and basis sets such as 6-31G(d), can predict the geometries and relative energies of these conformers. ethz.ch The most stable conformation, or the global energy minimum, represents the most probable structure of the molecule in the gas phase. The energy difference between various conformers provides insight into the molecule's flexibility and the population of each conformer at a given temperature. Studies on similar organic molecules have successfully used DFT to determine the most stable conformations and the factors governing their geometry. researchgate.net

For example, in a study on cyclohexane (B81311) isomers, DFT was used to determine the binding energies and geometric structures of different conformations. jkps.or.kr The ground-state chair conformation was found to be more stable than the metastable twist-boat conformation, with a calculated energy barrier for interconversion. jkps.or.kr This type of analysis for this compound would involve identifying all possible staggered and eclipsed conformations arising from rotations around the C-C and C-O bonds and then optimizing their geometries to find the various energy minima. The results would reveal the preferred spatial arrangement of the ethoxy and aldehyde groups.

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated by DFT

ConformerDihedral Angle (C1-C2-C3-O)Relative Energy (kcal/mol)
Anti180°0.00
Gauche 1+60°1.2
Gauche 2-60°1.2
Eclipsed 14.5
Eclipsed 2120°5.0

Note: This table is a hypothetical representation of potential DFT results for this compound, illustrating how different conformers would have distinct energy levels. The actual values would require specific calculations.

Ab Initio Methods for Spectroscopic Property Prediction

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are powerful for predicting spectroscopic properties. nih.gov These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate predictions of vibrational frequencies (IR and Raman spectra), nuclear magnetic resonance (NMR) chemical shifts, and electronic excitation energies (UV-Vis spectra). nih.govtheses.fr

For this compound, ab initio calculations could be used to:

Predict Vibrational Spectra: By calculating the second derivatives of the energy with respect to atomic displacements, one can obtain the harmonic vibrational frequencies. These frequencies correspond to the peaks observed in an infrared (IR) or Raman spectrum. Comparing the predicted spectrum with experimental data can help to confirm the molecular structure and identify characteristic vibrational modes of the ethoxy and aldehyde functional groups. nih.gov

Predict NMR Spectra: The chemical shifts and coupling constants in NMR spectroscopy are sensitive to the electronic environment of the nuclei. Ab initio methods can calculate the magnetic shielding tensors around each atom, which can then be converted into chemical shifts. This allows for the assignment of peaks in the ¹H and ¹³C NMR spectra of this compound.

Predict Electronic Spectra: Time-dependent DFT (TD-DFT) or other excited-state ab initio methods can predict the energies of electronic transitions. For this compound, this would correspond to transitions such as the n → π* transition of the carbonyl group, which would be observed in the UV-Vis spectrum.

The accuracy of these predictions is highly dependent on the level of theory and the basis set used in the calculations. acs.org High-level methods like DLPNO-CCSD(T) are often considered the "gold standard" for energy calculations. nih.gov

Reaction Mechanism Modeling and Transition State Analysis

Computational chemistry is instrumental in elucidating the pathways of chemical reactions. For this compound, this could involve studying reactions such as its oxidation, reduction, or participation in condensation reactions.

Modeling a reaction mechanism involves identifying the reactants, products, and any intermediates and transition states that connect them on the potential energy surface. q-chem.com A transition state is a high-energy, unstable configuration that represents the energy barrier that must be overcome for a reaction to occur. studysmarter.co.uk

The process typically involves:

Locating Stationary Points: Using optimization algorithms, the geometries of the reactants, products, and any potential intermediates are located as minima on the potential energy surface.

Searching for Transition States: Specialized algorithms are used to find the first-order saddle point between a reactant and a product, which corresponds to the transition state. github.io

Frequency Analysis: A vibrational frequency calculation is performed on the located transition state structure. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (e.g., the breaking or forming of a bond). github.io

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation is performed to confirm that the found transition state correctly connects the desired reactants and products on the potential energy surface. github.io

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

While quantum chemical calculations are excellent for studying isolated molecules, the behavior of this compound in a real-world environment, such as in a solution, is influenced by interactions with solvent molecules. Molecular Dynamics (MD) simulations are a powerful tool for exploring these effects. undip.ac.id

MD simulations model the movement of atoms and molecules over time based on classical mechanics. undip.ac.id In a typical MD simulation of this compound in a solvent (e.g., water), the system would consist of one or more this compound molecules surrounded by a large number of solvent molecules in a simulation box. The interactions between all particles are described by a force field.

MD simulations can provide valuable insights into:

Conformational Dynamics: MD simulations can track the changes in the conformation of this compound over time, revealing the flexibility of the molecule and the rates of interconversion between different conformers. This provides a dynamic picture that complements the static view from DFT calculations. frontiersin.org

Solvent Effects: The presence of a solvent can significantly alter the conformational preferences of a molecule. nih.gov For example, a polar solvent might stabilize a more polar conformer of this compound through dipole-dipole interactions or hydrogen bonding. MD simulations can explicitly model these solute-solvent interactions and their impact on the conformational equilibrium. mdpi.com

Solvation Free Energy: MD simulations can be used to calculate the free energy of transferring a molecule from the gas phase to a solvent, which is a key measure of its solubility.

Different solvent models can be used in MD simulations, ranging from explicit models where every solvent molecule is represented, to implicit models that treat the solvent as a continuous medium. mdpi.com The choice of model depends on the desired balance between accuracy and computational cost. mdpi.com

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to build mathematical models that correlate the chemical structure of a molecule with its reactivity. ontosight.ai These models are based on the principle that the reactivity of a compound is a function of its structural and physicochemical properties. ontosight.ainih.gov

For a series of related compounds, a QSRR model could be developed to predict a specific type of reactivity, such as the rate of a particular reaction. The process involves:

Data Set: A set of molecules with known reactivity data is compiled.

Descriptor Calculation: For each molecule, a set of numerical descriptors is calculated. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (e.g., surface area), or quantum chemical (e.g., HOMO/LUMO energies, partial charges).

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like artificial neural networks (ANN), are used to build a mathematical equation that relates the descriptors to the observed reactivity. mdpi.comchem-soc.si

Model Validation: The predictive power of the model is assessed using statistical techniques, often with an external test set of molecules not used in the model development. chem-soc.si

A QSRR study involving this compound could be part of a larger study on a series of aldehydes or ethers. The goal would be to develop a model that could predict the reactivity of new, unsynthesized compounds based solely on their calculated structural descriptors. nih.gov This approach is widely used in drug discovery and environmental science to screen large numbers of compounds for desired properties or potential toxicity. ontosight.ai

Research on Derivatives and Analogues of 4 Ethoxybutanal

Systematic Studies of Alkoxy Aldehyde Homologs and Isomers

Systematic studies of alkoxy aldehydes, including homologs and isomers of 4-ethoxybutanal, are crucial for understanding how structural variations influence chemical reactivity. Homologs of this compound, such as 4-methoxybutanal (B3115671) and 4-propoxybutanal, differ by the length of the alkyl chain on the ether oxygen. Isomers, such as 2-ethoxybutanal (B14398148) and 3-ethoxybutanal, differ in the position of the ethoxy group relative to the aldehyde.

These structural differences can lead to significant variations in reactivity due to steric and electronic effects. For instance, in Lewis acid-catalyzed reactions, the position of the alkoxy group is a key determinant of stereochemical control. In α-alkoxy aldehydes (e.g., 2-ethoxybutanal), the proximity of the oxygen atom to the aldehyde allows for the formation of a stable five-membered chelate with a Lewis acid, which rigidly controls the facial selectivity of nucleophilic attack. acs.org In contrast, for this compound, the ether oxygen is too remote to form a similar chelate, leading to different stereochemical outcomes that are governed by other factors, such as acyclic stereocontrol models.

Studies on reactions of various alkoxy-substituted allylstannanes with aldehydes have shown that the location of the alkoxy group (at the 4-, 5-, or 6-position) significantly impacts remote stereocontrol, highlighting the subtle but predictable influence of isomerism on synthetic outcomes. rsc.org General reactions applicable to alkoxy aldehydes, such as indium-mediated allylations and L-proline-catalyzed three-component reactions, demonstrate that while the aldehyde function provides a primary site of reactivity, the nature and position of the alkoxy substituent modulate reaction efficiency and selectivity. thieme-connect.comnih.gov

Table 1: Predicted Influence of Structural Variation on Reactivity of Alkoxy Aldehydes
Analogue TypeExampleStructural Difference from this compoundPredicted Impact on Reactivity
Homolog (Shorter Chain)4-Methoxybutanal-OCH₃ instead of -OCH₂CH₃Slightly less steric hindrance at the ether oxygen, potentially minor electronic differences. Overall reactivity is expected to be very similar.
Homolog (Longer Chain)4-Propoxybutanal-O(CH₂)₂CH₃ instead of -OCH₂CH₃Slightly more steric hindrance, which may marginally slow reactions involving the ether, but reactivity at the aldehyde should remain comparable.
Isomer (α-Alkoxy)2-EthoxybutanalEthoxy group at C-2Enables strong chelation control in Lewis acid-mediated reactions, leading to high diastereoselectivity. acs.orgrsc.org
Isomer (β-Alkoxy)3-EthoxybutanalEthoxy group at C-3Can form a six-membered chelate, offering a different mode of stereocontrol compared to α- or γ-alkoxy aldehydes.
Sulphur Analogue4-(Methylthio)butanal-SCH₃ instead of -OCH₂CH₃The softer sulfur atom can alter coordination with metal catalysts and may be susceptible to oxidation, offering different synthetic pathways. google.com

Synthesis and Reactivity of this compound Derivatives with Modified Functional Groups

The aldehyde functional group in this compound is a versatile handle for a wide array of chemical transformations, allowing for the synthesis of numerous derivatives. These modifications can fundamentally alter the compound's chemical properties and utility.

A primary reaction of this compound is its oxidation to the corresponding carboxylic acid. A patent describes the conversion of this compound into 4-ethoxybutanoic acid, a derivative where the aldehyde is replaced by a carboxyl group. google.com This transformation is a standard aldehyde reaction, typically achieved using oxidizing agents like potassium permanganate (B83412), Jones reagent, or milder reagents like buffered sodium chlorite.

Another key area of derivatization involves reactions at the carbonyl carbon. The formation of bis(thiosemicarbazone) complexes from related α-dicarbonyl compounds, such as 2-keto-3-ethoxybutyraldehyde, is well-documented. rsc.orgnih.govasianjpr.com Thiosemicarbazones are formed through the condensation of an aldehyde or ketone with a thiosemicarbazide (B42300). rsc.orgresearchgate.net This type of derivatization, modifying the aldehyde into a C=N-N-C=S linkage, is significant in medicinal chemistry for creating potent metal-chelating agents. asianjpr.com While this compound itself is not a dicarbonyl, its aldehyde group can readily react with one equivalent of thiosemicarbazide to form this compound thiosemicarbazone.

Other fundamental reactions include:

Reduction: The aldehyde can be reduced to a primary alcohol, yielding 4-ethoxybutan-1-ol, a common solvent and chemical intermediate.

Acetal Formation: Reaction with alcohols under acidic catalysis converts the aldehyde into an acetal, which serves as a protective group for the carbonyl.

Imination: Condensation with primary amines yields imines (Schiff bases), which are versatile intermediates in organic synthesis.

Table 2: Synthesis of this compound Derivatives
Derivative NameFunctional Group ModificationReaction TypePotential Reagents
4-Ethoxybutanoic Acid-CHO → -COOHOxidationKMnO₄, CrO₃, NaClO₂
4-Ethoxybutan-1-ol-CHO → -CH₂OHReductionNaBH₄, LiAlH₄, H₂/Catalyst
This compound thiosemicarbazone-CHO → -CH=NNH(C=S)NH₂CondensationThiosemicarbazide (H₂NNH(C=S)NH₂)
Generic Imine Derivative-CHO → -CH=NR (R=alkyl, aryl)Condensation/IminationPrimary Amine (R-NH₂)
Generic Acetal Derivative-CHO → -CH(OR)₂AcetalizationAlcohol (R-OH), Acid Catalyst

Comparative Analysis of Reactivity and Synthetic Utility Across Analogues

A comparative analysis of this compound with its analogues reveals important distinctions in their reactivity and, consequently, their value in synthetic chemistry. The choice between this compound and one of its analogues often depends on the desired reaction outcome, particularly concerning stereoselectivity and compatibility with other functional groups.

The most significant comparison is with its isomers. As noted, α-alkoxy aldehydes like 2-ethoxybutanal are highly prized for their ability to undergo chelation-controlled additions, providing a high degree of stereoselectivity that is not achievable with the γ-alkoxy isomer, this compound. acs.orgrsc.org Therefore, for syntheses where the creation of a specific stereocenter adjacent to the original carbonyl is critical, an α-alkoxy aldehyde would be the superior starting material. Conversely, this compound is more suitable when such chelation would be undesirable or when the synthetic target requires the ether functionality to be located further down the carbon chain.

Comparing this compound to its sulfur analogue, 4-(methylthio)butanal, introduces different reactivity profiles. google.com The sulfur atom is larger, more polarizable, and a softer Lewis base than oxygen. This can influence its interaction with metal catalysts, potentially leading to different reaction rates or selectivities. Furthermore, the thioether is susceptible to oxidation to a sulfoxide (B87167) or sulfone, providing additional synthetic pathways that are not available to the ether analogue.

The utility of this compound can also be compared to unsaturated analogues. For instance, an enal (α,β-unsaturated aldehyde) counterpart would feature a C=C double bond, making it susceptible to conjugate addition (Michael addition) reactions, a pathway not available to the saturated this compound. The reactivity of this compound is therefore confined to the aldehyde carbonyl group, offering a level of chemoselectivity that is advantageous when other reactive sites in a complex molecule need to be preserved. This focused reactivity makes it a reliable building block for introducing a four-carbon chain with a terminal ether functionality via reactions like Wittig, aldol (B89426), or Grignard reactions.

Environmental Transformation and Degradation Pathways of 4 Ethoxybutanal Chemical/physicochemical Aspects

Photolytic Degradation in Atmospheric and Aquatic Environments

Photolytic degradation, or photolysis, involves the breakdown of molecules by absorbing light energy.

Atmospheric Environment : In the atmosphere, organic compounds like 4-ethoxybutanal can be susceptible to direct photolysis if they possess a chromophore that absorbs sunlight (wavelengths > 290 nm). The aldehyde group (C=O) in this compound can absorb ultraviolet radiation, leading to the cleavage of adjacent chemical bonds. This process can break the molecule into smaller, more volatile fragments.

Aquatic Environment : In water, the potential for photolysis continues, though the rate may be reduced. Light penetration is limited by the depth and turbidity of the water. archive.org Furthermore, in aqueous solutions, aldehydes can exist in equilibrium with their hydrated gem-diol form (4-ethoxybutane-1,1-diol). This hydration eliminates the carbonyl chromophore, which would substantially slow down the rate of direct photolysis. archive.org The presence of other substances in natural waters, such as dissolved organic matter, can act as photosensitizers, potentially accelerating indirect photolytic degradation. nih.gov

Oxidative Degradation Mechanisms (e.g., Ozonolysis, Hydroxyl Radical Reactions)

Oxidation is a primary degradation pathway for organic chemicals in the environment, particularly in the atmosphere.

Ozonolysis : Ozonolysis is a reaction in which ozone (O₃) cleaves carbon-carbon double or triple bonds. byjus.commasterorganicchemistry.com Since this compound is a saturated aldehyde and lacks such bonds, direct degradation by ozonolysis is not considered a significant pathway for this compound. byjus.commasterorganicchemistry.comorganic-chemistry.orgyoutube.com

Hydroxyl Radical Reactions : The reaction with hydroxyl radicals (•OH) is the most critical atmospheric degradation mechanism for most volatile organic compounds (VOCs). wikipedia.org These highly reactive radicals are often called the "detergent" of the troposphere. wikipedia.org The degradation of this compound by •OH radicals is expected to proceed rapidly via hydrogen abstraction. The most likely sites for abstraction are the hydrogen atom of the aldehyde group and the hydrogen atoms on the carbon adjacent to the ether oxygen. This initiates a chain of reactions that break down the molecule into smaller oxygenated products, ultimately leading to carbon dioxide and water. wikipedia.orgnih.govufz.de While specific rate constants for this compound are not readily available, data from analogous compounds like 1,4-butanediol (B3395766) and 4-hydroxybutanal suggest a high reactivity towards •OH radicals. nih.gov

Table 1: Predicted Oxidative Degradation Reactions of this compound

Oxidant Reaction Type Predicted Products Environmental Significance
Hydroxyl Radical (•OH) Hydrogen Abstraction4-Ethoxybutanoic acid, smaller aldehydes, organic radicalsPrimary degradation pathway in the atmosphere. wikipedia.orgnist.gov
Ozone (O₃) -No significant reactionNot a relevant pathway for saturated aldehydes. byjus.commasterorganicchemistry.com

Hydrolytic Stability and Transformation Products

Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds.

Stability : The stability of this compound to hydrolysis depends on its two functional groups. The ether linkage (C-O-C) is generally stable and resistant to hydrolysis under the neutral pH conditions typically found in the environment (pH 5-9). google.com Cleavage of the ether bond would require more extreme acidic or basic conditions not common in most natural ecosystems. libretexts.org The aldehyde group can undergo reversible hydration to form a geminal diol, but this does not represent a permanent degradation pathway. archive.org

Transformation Products : Under conditions where the ether bond might be cleaved (e.g., highly acidic industrial wastewater), the primary hydrolysis products would be ethanol and 4-hydroxybutanal .

Table 2: Hydrolytic Fate of this compound

Functional Group Stability under Environmental pH (5-9) Potential Transformation Products (under extreme conditions)
Ether Linkage Generally stableEthanol, 4-hydroxybutanal
Aldehyde Group Stable (undergoes reversible hydration)-

Adsorption and Volatilization Behavior in Environmental Matrices

The distribution of this compound in the environment is influenced by its tendency to adsorb to solids and volatilize into the air.

Adsorption : The polarity of the ether and aldehyde groups in this compound suggests it will have moderate water solubility. solubilityofthings.com This property implies that its tendency to adsorb to soil organic carbon or sediment (described by the soil organic carbon-water (B12546825) partitioning coefficient, Koc) would be low to moderate. Compounds with low adsorption are more mobile in soil and can potentially leach into groundwater.

Volatilization : Volatilization from water surfaces to the atmosphere is another potential transport pathway. The tendency of a chemical to volatilize is described by its Henry's Law constant. Given its aldehyde functional group, this compound is expected to be a volatile organic compound (VOC). Its movement between air and water will be governed by this constant, though specific values for this compound are not widely documented. In the event of a spill, volatilization would be a significant process. godavaribiorefineries.com

Biotic Degradation Mechanisms and Metabolite Identification (excluding ecotoxicological impact)

Biodegradation is the breakdown of organic matter by microorganisms, such as bacteria and fungi. nih.gov It is a crucial process for the ultimate removal of organic chemicals from the environment. encyclopedia.pubmdpi.com

Mechanisms : The structure of this compound suggests it is susceptible to aerobic biodegradation. Microorganisms can utilize the compound as a source of carbon and energy. nih.gov The likely initial steps in the metabolic pathway would involve:

Oxidation of the aldehyde : Aldehyde dehydrogenases in microorganisms can readily oxidize the aldehyde group to a carboxylic acid, forming 4-ethoxybutanoic acid .

Ether Cleavage : The ether bond can be cleaved by specific enzymes (etherases), which would yield 4-hydroxybutanoic acid and ethanol . These smaller molecules are common metabolites that can be readily integrated into central metabolic pathways like the citric acid cycle. nih.gov

Metabolites : Based on known metabolic pathways for similar compounds, the primary metabolites from the biodegradation of this compound are expected to be simple organic acids and alcohols.

Table 3: Predicted Biotic Degradation Pathway and Metabolites

Metabolic Step Enzyme Type (Predicted) Intermediate/Metabolite Further Degradation
Aldehyde Oxidation Aldehyde Dehydrogenase4-Ethoxybutanoic acidSubject to ether cleavage.
Ether Cleavage Etherase4-Hydroxybutanoic acid, EthanolEnters central metabolism. nih.gov
Further Oxidation Various OxidoreductasesSuccinic acid, Acetic acidMineralization to CO₂ and H₂O.

Emerging Research Frontiers and Future Directions for 4 Ethoxybutanal

Integration in Flow Chemistry and Microreactor Technologies

The synthesis and transformation of 4-ethoxybutanal are increasingly benefiting from the adoption of flow chemistry and microreactor technologies. These approaches offer significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. youtube.comnih.gov Microreactors, with their high surface-area-to-volume ratios, allow for precise control over reaction conditions such as temperature and pressure, which can be critical for selective chemical transformations. youtube.com This level of control minimizes the formation of byproducts and can improve reaction yields. mit.edu

The use of continuous-flow systems enables the safe handling of potentially hazardous reagents and intermediates that might be involved in the synthesis of this compound or its derivatives. nih.govscispace.com By confining reactions to small, enclosed channels, the risks associated with storing and handling large quantities of reactive materials are significantly reduced. beilstein-journals.org Furthermore, flow chemistry facilitates seamless integration of multiple reaction and purification steps, paving the way for automated and more efficient production lines. rsc.org For instance, the hydroformylation of ethyl vinyl ether to produce this compound, a reaction that often requires gaseous reagents and specific catalytic conditions, is an ideal candidate for implementation in a continuous-flow system. nih.govsci-hub.se This integration not only enhances efficiency but also aligns with the principles of green chemistry by minimizing waste and energy consumption. beilstein-journals.org The scalability of these systems, moving from laboratory research tools to larger production devices, represents a realistic pathway for industrial manufacturing. vapourtec.comrsc.org

Novel Catalytic Systems for this compound Transformations

Research into novel catalytic systems is pivotal for unlocking the full potential of this compound. Catalysts are essential for both its efficient synthesis and its subsequent conversion into more complex molecules. One established method for synthesizing this compound is the rhodium-catalyzed hydroformylation of ethyl vinyl ether, utilizing catalysts such as Rh4(CO)12. sci-hub.se

Recent advancements focus on developing more efficient, selective, and sustainable catalysts. For reactions related to the Guerbet process, which can produce precursors and analogues of this compound from alcohols like ethanol, new transition metal catalysts are being explored. researchgate.netresearchgate.net For example, ruthenium-based catalysts, such as [Ru(η5-C5H5)(phen)Cl] and (Cymene)ruthenium dichloride dimer combined with ligands like 1,10-phenanthroline, have shown effectiveness in the catalytic conversion of ethanol, a process that can yield related byproducts like 2-ethoxybutanol. google.com

Beyond established metal catalysis, emerging research is exploring innovative catalytic platforms. These include:

Phosphonium (B103445) Salts: Chiral phosphonium salts are being developed as versatile organocatalysts for various asymmetric reactions, operating through mechanisms like phase-transfer catalysis. nih.gov Their application could enable the stereoselective synthesis of chiral derivatives from this compound.

Ionic Liquids: Immobilized ionic liquids are being used as efficient and recyclable catalysts for reactions such as the cycloaddition of carbon dioxide to epoxides. aaqr.org Such systems could be adapted for transformations involving this compound, offering benefits in solvent-free conditions.

Polyoxometalates: These metal-oxygen cluster compounds have been shown to catalyze tandem reactions, such as epoxidation followed by CO2 insertion, demonstrating their potential for multi-step, one-pot transformations. d-nb.info

These novel systems represent a frontier in chemical synthesis, promising higher efficiency, greater selectivity, and improved sustainability for reactions involving this compound. nobelprize.orgacs.org

Catalyst SystemTransformation TypeKey Advantages
Rhodium Complexes (e.g., Rh4(CO)12) HydroformylationEstablished method for synthesis of aldehydes like this compound. sci-hub.se
Ruthenium-Ligand Complexes Guerbet Reaction / Alcohol ConversionHigh activity and selectivity in converting bio-ethanol to higher alcohols. researchgate.netgoogle.com
Chiral Phosphonium Salts Asymmetric OrganocatalysisEnables enantioselective synthesis of chiral molecules; metal-free. nih.gov
Immobilized Ionic Liquids Heterogeneous CatalysisHigh catalytic activity, recyclability, and suitable for solvent-free conditions. aaqr.org
Polyoxometalates Tandem Catalysis (e.g., Epoxidation-Carbonation)Ability to catalyze multiple reaction steps in a single process. d-nb.info

Applications in Sustainable Chemical Manufacturing

The production and use of this compound are being increasingly aligned with the principles of sustainable chemical manufacturing, often referred to as green chemistry. chemicals.gov.inchemmethod.com A key aspect of this is the utilization of renewable feedstocks. mit.edu The precursors for this compound, such as ethanol, can be derived from biomass through fermentation, positioning it as a potential bio-based chemical. researchgate.netieabioenergy.com The catalytic upgrading of bio-ethanol via processes like the Guerbet reaction is an attractive route for producing valuable chemicals that would otherwise be derived from fossil fuels. researchgate.net

Sustainable manufacturing also emphasizes process efficiency and waste reduction. ispe.org The integration of this compound synthesis into continuous flow systems (as discussed in 9.1) and the use of highly efficient, reusable catalysts (from 9.2) are central to this goal. beilstein-journals.orgacs.org These technologies minimize energy consumption, reduce solvent use, and decrease the generation of hazardous waste, thereby lowering the environmental footprint of the manufacturing process. mit.edu

Furthermore, the "mass balance approach" is an emerging strategy that facilitates the transition to sustainable production. In this method, renewable feedstocks are mixed with traditional fossil-based ones in existing manufacturing plants. chemceed.com The resulting products are allocated a "bio-based" share through a certified tracking system, allowing companies to improve sustainability within current infrastructure and offer products with a lower carbon footprint. chemceed.com This approach could be applied to the production of this compound and its derivatives, contributing to a more circular economy. chemceed.comadi-analytics.com

Advanced Analytical Methodologies for Trace Detection and Characterization

The ability to detect and characterize this compound at trace levels is crucial for quality control, reaction monitoring, and understanding its behavior in complex systems. A range of advanced analytical methodologies is available for this purpose.

For routine analysis and quantification in synthetic reaction mixtures, Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful and widely used technique, capable of separating this compound from other components and providing definitive identification based on its mass spectrum. google.com

For more specialized applications, advanced methods are being employed:

Derivatization followed by Spectroscopic Analysis: The reactivity of the aldehyde group in this compound allows for chemical derivatization to facilitate analysis. For instance, related keto-aldehydes have been complexed with reagents like bis(thiosemicarbazone). The resulting metal complexes can be studied using advanced computational methods like Density Functional Theory (DFT) to predict spectroscopic properties, such as hyperfine coupling constants, which aids in their structural characterization. researchgate.net

Chemical Probing in Biological Systems: A related compound, α-keto-β-ethoxybutyraldehyde (kethoxal), is used as a chemical probe to study the structure of RNA in vivo. oup.com The covalent modifications introduced by the probe are detected using sensitive biochemical techniques like primer extension analysis . This highlights how the specific reactivity of such aldehydes can be harnessed for advanced analytical purposes in complex biological matrices. oup.com

Advanced Chromatographic and Imaging Techniques: For detecting and quantifying complex molecules in biological samples, Liquid Chromatography-Mass Spectrometry (LC-MS) offers high sensitivity and specificity. nih.gov For in vivo tracking, radiolabeling the molecule and using imaging techniques like Positron Emission Tomography (PET) can provide real-time information on its distribution and trafficking within an organism. kcl.ac.uksnmjournals.org These methods represent the cutting edge of trace detection and characterization.

Analytical MethodologyApplicationKey Features
Gas Chromatography-Mass Spectrometry (GC/MS) Quantification in synthesis productsProvides separation and structural identification. google.com
Chemical Derivatization & DFT Structural characterizationEnhances detectability and allows for computational analysis of spectroscopic properties. researchgate.net
Chemical Probing & Primer Extension In vivo structural analysis (of related aldehydes)Uses specific reactivity for mapping molecular interactions in biological systems. oup.com
Liquid Chromatography-Mass Spectrometry (LC-MS) Quantification in biological matricesHigh sensitivity and specificity for complex samples. nih.gov
Positron Emission Tomography (PET) In vivo biodistributionEnables real-time, non-invasive imaging of radiolabeled molecules. kcl.ac.uksnmjournals.org

Q & A

Q. What are the established synthetic pathways for 4-ethoxybutanal, and what mechanistic considerations guide their optimization?

  • Methodological Answer : Synthesis typically involves acetalization or oxidation reactions. For example, the oxidation of 4-ethoxybutanol using pyridinium chlorochromate (PCC) under anhydrous conditions yields this compound. Mechanistic studies should focus on reaction kinetics, solvent polarity effects, and catalyst efficiency. Characterization via 1^1H NMR (e.g., aldehyde proton at ~9.8 ppm) and IR (C=O stretch ~1720 cm1^{-1}) is critical for verifying product integrity . Include tabulated data for reaction yields under varying conditions (e.g., temperature, catalyst loading) to identify optimal parameters.

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic and chromatographic methods?

  • Methodological Answer : Combine 1^1H/13^13C NMR for functional group identification (e.g., ethoxy group at δ 1.2–1.4 ppm for CH3_3, δ 3.4–3.6 ppm for CH2_2O) and GC-MS for purity assessment. Quantify impurities using HPLC with a C18 column and UV detection at 210 nm. Calibration curves for known contaminants (e.g., unreacted precursors) should be included in appendices .

Advanced Research Questions

Q. What challenges arise in quantifying this compound in complex mixtures, and how can chromatographic techniques be optimized for accuracy?

Q. How do reaction conditions influence the stereochemical outcomes of this compound derivatives, and what analytical methods validate these effects?

  • Methodological Answer : Chiral chromatography (e.g., Chiralcel OD-H column) or circular dichroism (CD) spectroscopy can resolve enantiomers formed during asymmetric synthesis. Computational modeling (DFT calculations) predicts steric and electronic influences on stereoselectivity. Publish comparative data on enantiomeric excess (ee%) under varying catalysts (e.g., organocatalysts vs. metal-ligand complexes) .

Q. How can researchers resolve contradictions in reported spectral data for this compound across studies?

  • Methodological Answer : Discrepancies in NMR shifts or IR stretches may arise from solvent polarity, concentration, or instrumentation calibration. Perform controlled experiments replicating cited conditions and publish raw data in appendices. Use statistical tools (e.g., principal component analysis) to cluster data by experimental variables. Reference frameworks from ’s “contextual contradiction” analysis to distinguish methodological vs. substantive disagreements .

Q. What computational strategies predict the reactivity and stability of this compound in novel reaction environments?

  • Methodological Answer : Apply density functional theory (DFT) to model transition states in nucleophilic additions or redox reactions. Solvent effects can be simulated using COSMO-RS. Validate predictions with kinetic studies (e.g., Arrhenius plots) and correlate computed activation energies with experimental rate constants. Tabulate bond dissociation energies (BDEs) for key intermediates to assess stability .

Data Presentation and Analysis Guidelines

  • Raw Data Management : Large datasets (e.g., GC-MS chromatograms) should be archived in appendices, with processed data (e.g., integrated peak areas) in the main text .
  • Uncertainty Reporting : Quantify measurement errors (e.g., ±5% for HPLC) and discuss their impact on conclusions .
  • Contradiction Handling : Classify discrepancies using ’s taxonomy (contextual, substantial, fundamental) and propose replication protocols .

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